![molecular formula C7H5BrN4 B1286019 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine CAS No. 883230-68-0](/img/structure/B1286019.png)
5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
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Overview
Description
The compound 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The related compound 5-bromo-2-hydroxy pyrimidine has been studied spectroscopically, and its molecular geometry, vibrational wavenumbers, and electronic properties have been evaluated using computational methods . Additionally, novel brominated imidazo[4,5-b]pyridine derivatives have been synthesized, which are structurally related to 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine and have shown potential as tyrosyl-tRNA synthetase inhibitors .
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyrimidine derivatives has been achieved by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, leading to bromo-substituted products . A solid-phase synthesis approach has also been described for imidazo[1,2-a]pyrimidine derivatives, which involves the condensation of an α-bromoketone bound to a solid support with various 2-aminopyrimidine derivatives . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography . For instance, the structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was confirmed by single-crystal X-ray diffraction . These techniques are essential for confirming the molecular structure of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.
Chemical Reactions Analysis
Brominated pyrimidine derivatives participate in various chemical reactions. For example, hexahydroimidazo[1,2-c]pyrimidines were prepared by reacting tosylpyrimidines with bromoacetamides, demonstrating the reactivity of brominated pyrimidines in ring closure reactions . The reactivity of these compounds can be further explored to understand the chemical behavior of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be inferred from computational studies and experimental data. The spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine provide insights into the vibrational wavenumbers and electronic properties, such as the band gap energy of HOMO and LUMO, indicating charge transfer within the molecule . These properties are crucial for understanding the reactivity and stability of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.
Scientific Research Applications
Pharmacophore Design of Kinase Inhibitors
5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is crucial in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in the release of proinflammatory cytokines. The introduction of a side chain at the 2 position of the pyrimidine ring enhances both inhibitory activity and selectivity for p38 over other kinases. This selectivity is achieved by replacing the adenosine 5'-triphosphate (ATP) in the kinase's ATP pocket, emphasizing the potential of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives in medicinal chemistry and drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Development of Optical Sensors
Derivatives of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and related compounds find extensive applications in the development of optical sensors. Pyrimidine derivatives are particularly valuable as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights the importance of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in the creation of sensitive and selective optical sensors for various applications (Jindal & Kaur, 2021).
Synthetic Biology Applications
In synthetic biology, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine plays a role in the development of unnatural base pairs. Research into unnatural base pairs consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are recognized as ring-expanded purines and pyrimidines, respectively, has demonstrated the potential for these compounds to satisfy criteria for shape complementarity and enhanced stacking ability. Such developments are crucial for expanding the genetic alphabet in synthetic biology, offering new possibilities for genetic engineering and biotechnology (Saito-Tarashima & Minakawa, 2018).
Catalysis and Organic Synthesis
The versatility of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in organic synthesis is also notable. It serves as a key intermediate in the synthesis of complex molecules, leveraging its reactivity to introduce various functional groups and form structurally diverse compounds. This adaptability underscores its value in the pharmaceutical industry, where it is used to develop novel therapeutic agents with enhanced efficacy and selectivity (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine were not found in the search results, it’s worth noting that imidazole-containing compounds have become an important synthon in the development of new drugs . They show a wide range of biological activities and are present in several commercially available drugs .
Mechanism of Action
Target of Action
Imidazole, a core structure in this compound, is known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
5-bromo-2-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMEQDXMQROEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585985 |
Source
|
Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-imidazol-1-YL)pyrimidine | |
CAS RN |
883230-68-0 |
Source
|
Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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